Product packaging for 4,4'-Bis(2,3-epoxypropoxy)biphenyl(Cat. No.:CAS No. 2461-46-3)

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Cat. No.: B024831
CAS No.: 2461-46-3
M. Wt: 298.3 g/mol
InChI Key: OZRVXYJWUUMVOW-UHFFFAOYSA-N
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Description

Significance of Biphenyl-Based Epoxy Monomers in Polymer Science

Biphenyl-based epoxy monomers are crucial in polymer science due to the rigid and stable backbone provided by the biphenyl (B1667301) structure. This rigidity contributes to enhanced mechanical strength, thermal stability, and chemical resistance in the resulting polymers. ontosight.ai The introduction of biphenyl units into epoxy resins can lead to the formation of liquid crystalline structures, which can improve the ordering of the polymer network and enhance properties like thermal conductivity. rsc.orgacs.org These characteristics make biphenyl-based epoxies, including 4,4'-Bis(2,3-epoxypropoxy)biphenyl, valuable for creating high-performance materials used in demanding applications such as electronics, aerospace, and automotive industries. epoxy-europe.euresearchgate.net The regular arrangement of biphenyl mesogens can also lead to a reduction in dipole polarization, which is beneficial for creating materials with low dielectric constants. acs.org

Historical Context of Epoxide Chemistry and Polymer Development

The journey of epoxide chemistry began in the early 19th century with the isolation of these compounds from natural sources. ontosight.ai A significant milestone was the synthesis of ethylene (B1197577) oxide in 1859 by Charles-Adolphe Wurtz, who identified its characteristic three-membered ring structure. ontosight.ai However, the era of epoxy polymers was truly ignited in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This was followed by the work of Swiss chemist Pierre Castan, who, four years later, recognized the potential of epoxy compounds for producing plastics with minimal shrinkage and no volatile release during curing. epoxy-europe.eu In the United States, Sylvan Greenlee also contributed to the development and patenting of epoxy resins. epoxy-europe.eu Early research also led to the discovery of stereoselective polymerization of epoxides in 1949 by Malcolm Pruitt and Joseph Baggett at Dow Chemical Co., who used iron(III) halide catalysts for propylene (B89431) oxide polymerization. acs.org This laid the groundwork for the development of a wide range of epoxy resins with tailored properties.

Overview of this compound as a Crosslinker and Reactive Diluent

This compound functions as both a monomer and a crosslinker in the production of epoxy resins. ontosight.ai Its two highly reactive epoxy groups can undergo ring-opening reactions with various curing agents, such as amines or acids, to form a three-dimensional crosslinked polymer network. This crosslinking process is fundamental to the curing of epoxy resins, transforming the liquid monomer into a hard, rigid solid.

The compound is also utilized as a reactive diluent in epoxy formulations. In this role, it helps to reduce the viscosity of the resin mixture, improving its processability and handling characteristics. Unlike non-reactive diluents, this compound becomes chemically incorporated into the polymer backbone during curing, which can enhance the final mechanical properties and thermal stability of the material.

Distinguishing Features of this compound Compared to Other Epoxy Resins

The primary distinguishing feature of this compound lies in its rigid biphenyl core. This sets it apart from more flexible epoxy resins like those based on bisphenol A (DGEBA). The rigid-rod structure of this compound contributes to superior thermal properties. For instance, when cured with a cyanate (B1221674) ester hardener, the BP/B10 system exhibits a higher 5% weight loss temperature and a greater amount of residue compared to the DGEBA/B10 system. mdpi.com

Furthermore, the biphenyl structure can induce liquid crystalline behavior, leading to the formation of ordered domains within the cured polymer. rsc.org This anisotropy can result in enhanced properties such as higher glass transition temperatures and lower coefficients of thermal expansion compared to conventional amorphous epoxy networks. mdpi.com The presence of the biphenyl moiety can also lead to different curing behaviors; for example, LCE (an epoxy containing a biphenyl group) has a stronger conjugation effect with the epoxy group than DGEBA, making the electrophilic ring-opening reaction more difficult. acs.org

Below is a data table summarizing some key properties of this compound:

PropertyValueSource
Molecular Formula C18H18O4 lookchem.comguidechem.com
Molecular Weight 298.339 g/mol lookchem.com
Melting Point 156 °C lookchem.com
Boiling Point 473.6 °C at 760 mmHg lookchem.com
Density 1.226 g/cm³ lookchem.com
CAS Number 2461-46-3 lookchem.comguidechem.com

Here is an interactive data table comparing the thermal properties of this compound (BP) based resin with a standard Diglycidyl ether of bisphenol A (DGEBA) resin when cured with 2,2'-bis(4-cyanatophenyl) propane (B168953) (AroCy B10).

System5% Weight Loss Temperature (°C)Residual Weight at 800°C (%)
BP/B10 (anisotropic 2:1)42535
BP/B10 (1:1)41530
DGEBA/B10 (1:1)38025

Source: mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B024831 4,4'-Bis(2,3-epoxypropoxy)biphenyl CAS No. 2461-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRVXYJWUUMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947511
Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90837-23-3, 2461-46-3
Record name YL 6121
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(2,3-epoxypropoxy)biphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
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Record name 4,4'-bis(2,3-epoxypropoxy)biphenyl
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4,4'-Bis(2,3-epoxypropoxy)biphenyl

The primary industrial route for synthesizing this compound involves the reaction of 4,4'-biphenol with epichlorohydrin (B41342). This process is typically carried out in a one-pot reaction to maximize efficiency.

One-Pot Reaction with Epichlorohydrin and Sodium Hydroxide (B78521)

To achieve high yields and purity, the reaction conditions for the one-pot synthesis are carefully controlled. Key parameters include temperature, reaction time, and the stoichiometry of the reactants. The use of a phase-transfer catalyst can be employed to enhance the reaction rate and yield by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.

ParameterOptimized ConditionPurpose
Temperature Varies, often in stagesTo control reaction rate and minimize side reactions.
Reactant Ratio Excess epichlorohydrinTo drive the reaction to completion and minimize oligomerization.
Base Sodium hydroxide (aqueous solution)To deprotonate the phenol (B47542) and catalyze ring closure.
Catalyst Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts)To improve interfacial reaction between aqueous and organic phases.

A significant challenge in this synthesis is the potential for side reactions, primarily the hydrolysis of epichlorohydrin and the formation of oligomers. Oligomerization occurs when the newly formed epoxy group of one molecule reacts with the phenoxide ion of another, leading to a polymer chain instead of the desired diepoxide. To mitigate this, a large excess of epichlorohydrin is used to ensure that the phenoxide ions preferentially react with epichlorohydrin rather than the product. Careful control of the addition rate of sodium hydroxide is also crucial to maintain a low concentration of the reactive phenoxide, further suppressing oligomer formation.

Alternative Synthetic Approaches and Their Efficiencies

While the one-pot reaction with epichlorohydrin is dominant, alternative synthetic strategies exist. One such approach involves a two-step process where the chlorohydrin intermediate is first isolated and then treated with a base in a separate step to induce ring closure. This can sometimes offer better control over the reaction and lead to a purer product, though it is less economically favorable due to the additional step. Another approach could involve the use of different leaving groups on the three-carbon chain or alternative bases and solvent systems to optimize the reaction for specific applications or to overcome challenges associated with the traditional method.

Synthesis of Key Precursors: 4,4'-Biphenol Production

The availability and purity of the starting material, 4,4'-biphenol, are critical for the successful synthesis of this compound.

The Hay Method for 4,4'-Biphenol Synthesis

The industrial production of 4,4'-biphenol is predominantly achieved through the Hay method, developed by Allan Hay. wikipedia.org This method avoids the direct oxidative coupling of phenol, which would result in a mixture of isomers. wikipedia.org Instead, it utilizes a sterically hindered phenol, 2,6-di-tert-butylphenol, as the starting material. wikipedia.orgchemicalbook.com

The process involves the oxidative coupling of 2,6-di-tert-butylphenol, where the bulky tert-butyl groups direct the coupling to the para position, leading to the formation of 3,3',5,5'-tetra-tert-butyldiphenoquinone. wikipedia.org This intermediate is then reduced to form 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol. The final step is the dealkylation of this intermediate, where the tert-butyl groups are removed at high temperatures, yielding the desired 4,4'-biphenol. wikipedia.org This multi-step process ensures the selective formation of the 4,4'-isomer with high purity.

Evaluation of Selectivity and Scalability in Precursor Synthesis

The synthesis of the key precursor, 4,4'-dihydroxybiphenyl (B160632), presents several challenges related to selectivity and scalability, which directly impact the economic viability and environmental footprint of producing this compound.

A variety of synthetic routes to 4,4'-dihydroxybiphenyl have been explored, each with its own set of advantages and disadvantages. Traditional methods, such as the biphenyl (B1667301) sulfide (B99878) alkali melting method, can achieve high yields but often require harsh reaction conditions and generate significant amounts of acidic and alkaline waste, posing environmental concerns. guidechem.com Other routes, like those involving diazotization reactions, can be performed under milder conditions but may suffer from the use of highly toxic reagents and the instability of intermediates, making them less suitable for large-scale industrial production. guidechem.comciac.jl.cn

To address these issues, newer methods are being developed. One such approach involves the Friedel-Crafts alkylation of biphenyl to produce 4,4'-dicyclopentyl biphenyl or 4,4'-dicyclohexyl biphenyl, followed by oxidation and a cracking reaction. google.com This method is reported to offer high selectivity and yield, with a process that is more amenable to industrial scale-up and is considered more environmentally friendly. google.com

The scalability of any synthetic method is a critical factor. Processes that are efficient on a laboratory scale may not be practical for industrial production due to factors like complex catalyst preparation, long reaction times, or the need for specialized equipment. guidechem.comgoogle.com For example, while biocatalytic methods offer the advantages of high specificity and mild reaction conditions, challenges such as the instability of biocatalysts and the difficulty in scaling up the cultivation of specific microorganisms currently limit their industrial application. guidechem.com

Table 1: Comparison of Synthetic Routes to 4,4'-dihydroxybiphenyl

Synthetic MethodAdvantagesDisadvantagesSelectivityScalability
Biphenyl Sulfide Alkali MeltingHigh yield, simple route guidechem.comHigh consumption of acid and alkali, environmental pollution guidechem.comModerateGood
Diazotization ReactionMild conditions ciac.jl.cnUse of toxic reagents, unstable intermediates guidechem.comGoodPoor
Phenol DimerizationReadily available starting materialHigh temperature, strong acid catalyst, mixture of products google.comLowModerate
Friedel-Crafts Alkylation RouteHigh selectivity, high yield, greener process google.comMultiple stepsHigh google.comGood google.com
BiocatalysisHigh specificity, mild conditions guidechem.comCatalyst instability, long development time, low yield guidechem.comHighPoor guidechem.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in the chemical industry. For the synthesis of this compound and its precursors, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

A key area of focus in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free reaction conditions, such as those employed in mechanochemistry (ball milling), are gaining traction. These methods can lead to shorter reaction times, higher yields, and reduced by-product formation. mdpi.com For instance, the synthesis of related diimide compounds has been successfully achieved with excellent yields (95-99%) in just 15 minutes of milling, a significant improvement over traditional solvent-based methods that require hours of reflux. mdpi.com While specific examples for the direct solvent-free synthesis of this compound are not extensively detailed in the provided results, the success with analogous structures suggests a promising avenue for future research.

Catalyst Development for Enhanced Sustainability

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound and its precursors, research is ongoing to replace hazardous and inefficient catalysts with more environmentally friendly alternatives.

For the epoxidation step, which converts 4,4'-dihydroxybiphenyl to the final product, the development of catalysts that can efficiently facilitate this reaction under mild conditions is crucial. While traditional methods often rely on stoichiometric amounts of reagents, catalytic approaches can significantly reduce waste.

In the synthesis of the 4,4'-dihydroxybiphenyl precursor, catalyst choice is critical for selectivity and sustainability. The use of modified ZSM-5 zeolites in the methylation of 4-methylbiphenyl (B165694) to produce 4,4'-dimethylbiphenyl, a related precursor, demonstrates how shape-selective catalysis can improve the yield of the desired isomer. psu.edu Hydrothermal treatment of these catalysts has been shown to enhance both selectivity and stability. psu.edu

The use of carbon dioxide (CO2) as a feedstock in chemical synthesis is another promising green chemistry approach. cnr.it While not directly applied to the synthesis of this compound in the provided results, the reaction of epoxides with CO2 to form cyclic carbonates is a well-established green transformation. cnr.it This highlights the potential for future research to explore CO2 utilization in the synthesis or modification of epoxy resins, contributing to a more circular economy.

Table 2: Green Chemistry Strategies in Organic Synthesis

Green Chemistry ApproachDescriptionPotential Application in this compound Synthesis
Solvent-Free Reactions (Mechanochemistry)Reactions are conducted by grinding solid reactants together, eliminating the need for solvents. mdpi.comSynthesis of 4,4'-dihydroxybiphenyl or the final epoxidation step.
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions, leading to faster reaction times and often higher yields. mdpi.comAccelerating the synthesis of precursors or the final product.
Recyclable CatalystsCatalysts designed for easy separation from the reaction mixture and reuse in subsequent batches. beilstein-journals.orgImproving the sustainability of the synthesis of 4,4'-dihydroxybiphenyl.
Shape-Selective Catalysis (Zeolites)Utilizes the porous structure of catalysts to control the formation of specific isomers. psu.eduEnhancing the selectivity for 4,4'-dihydroxybiphenyl in precursor synthesis.
CO2 as a FeedstockUtilizing captured carbon dioxide as a C1 building block in chemical synthesis. cnr.itPotential for creating cyclic carbonate derivatives from the epoxy groups for alternative applications.

Polymerization and Curing Mechanisms of 4,4 Bis 2,3 Epoxypropoxy Biphenyl

Epoxy Ring-Opening Polymerization Mechanisms

The polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a type of epoxy resin, proceeds through the characteristic ring-opening of its highly reactive epoxy groups. ontosight.ai This process can be initiated through several distinct chemical pathways, namely anionic, cationic, and, less commonly, radical polymerization. Each mechanism involves the generation of an active species that attacks the three-membered epoxy ring, leading to its opening and the subsequent propagation of the polymer chain.

Anionic Polymerization Pathways

Anionic ring-opening polymerization (AROP) of epoxides like this compound is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxy ring. This attack results in the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide can then act as the nucleophile for the next monomer, propagating the polymer chain. nih.gov

The synthesis of epoxy end-capped polymers can be achieved through anionic polymerization. For instance, living anionic polymerization can be terminated with a reagent like epibromohydrin (B142927) to introduce epoxy functional groups at the chain ends. uh.edu This method allows for the creation of well-defined polymer architectures. Research has demonstrated the successful mechanochemical anionic ring-opening polymerization of various functional epoxide monomers, highlighting the versatility of this pathway. nih.gov

Cationic Polymerization Pathways

Cationic polymerization of epoxides is initiated by an electrophilic species, typically a strong acid or a Lewis acid, which protonates the oxygen atom of the epoxy ring. This protonation makes the ring more susceptible to nucleophilic attack by another monomer unit. The propagation then proceeds as the newly formed hydroxyl group attacks another protonated epoxy ring. researchgate.nettue.nl

Cationic photopolymerization is an energy-efficient method for curing epoxy resins, where photoinitiators generate a superacid upon irradiation, which then initiates the polymerization. researchgate.neteu-japan.eu This method is particularly advantageous for thin-film applications. eu-japan.eu The reaction can be accelerated by increasing the temperature or by the addition of alcohols or other active monomers. researchgate.net Radical induced cationic frontal polymerization (RICFP) is another technique that allows for the energy-efficient bulk curing of epoxy resins. eu-japan.eu

Radical Polymerization Pathways

While less common for epoxides, radical polymerization can be induced under specific conditions. Radical induced cationic frontal polymerization (RICFP) is a hybrid method where a thermal radical initiator is used in conjunction with a cationic photoinitiator. eu-japan.eu Irradiation initiates the cationic polymerization, generating heat. This heat then cleaves the thermal radical initiator, which in turn generates more acid to propagate the cationic polymerization front through the bulk material. eu-japan.eu

Curing Agent Interactions and Network Formation

The transformation of liquid epoxy resins like this compound into a solid, three-dimensional network is achieved through a process called curing. This involves the reaction of the epoxy groups with a curing agent, also known as a hardener. appliedpoleramic.comchemicaldynamics.net The choice of curing agent and the curing conditions significantly influence the final properties of the thermoset material. chemicaldynamics.netresearchgate.net

Amine-Epoxy Curing Reactions

Amines are one of the most widely used classes of curing agents for epoxy resins. appliedpoleramic.compolymerinnovationblog.com The curing reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring, leading to the ring opening and the formation of a hydroxyl group and a secondary amine. appliedpoleramic.comnih.govnih.gov This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group, which leads to the formation of a cross-linked network. appliedpoleramic.comnih.govnih.gov The bond formation during this process is exothermic, releasing heat. nih.gov

Anhydride (B1165640) Curing Systems

Acid anhydrides are another major class of curing agents for epoxy resins, often chosen for applications requiring high thermal and chemical resistance. polymerinnovationblog.com The curing mechanism is more complex than with amines and is influenced by several factors, including the presence of catalysts and hydroxyl groups. appliedpoleramic.com

The primary reaction involves the opening of the anhydride ring by a hydroxyl group (present on the epoxy resin backbone or from trace moisture) to form a monoester and a carboxylic acid. appliedpoleramic.comtri-iso.com This newly formed carboxylic acid then reacts with an epoxy group to form a diester and another hydroxyl group, which can then react with another anhydride ring, propagating the reaction. appliedpoleramic.com A competing reaction is the direct reaction of the carboxylic acid with the epoxy group. Etherification, the reaction between a hydroxyl group and an epoxy group, can also occur. appliedpoleramic.com

The properties of the cured material depend on the structure of the anhydride, the ratio of anhydride to epoxy, and the type and concentration of any accelerator used. appliedpoleramic.comresearchgate.net Compared to amine-cured systems, anhydride-cured epoxies often exhibit lower cure shrinkage and exotherm. appliedpoleramic.com

Table 2: Common Anhydride Curing Agents and Their Characteristics

Anhydride TypeFormTypical Properties of Cured Resin
Monoanhydrides Liquid or low-melting solidsGood Tg and chemical resistance, good miscibility with epoxy resins. polymerinnovationblog.com
Dianhydrides PowdersHigher Tg and chemical resistance compared to monoanhydrides. polymerinnovationblog.com

Thiol-Epoxy Reactions

The reaction between a thiol (mercaptan) and an epoxy group proceeds via a base-catalyzed nucleophilic addition. nih.gov A base, typically a tertiary amine, is used to generate a thiolate anion, which is a potent nucleophile. nih.govnih.gov This anion then attacks the epoxy ring, leading to its opening and the formation of a thioether and an alkoxide. The alkoxide can then be protonated by another thiol molecule, regenerating the thiolate anion and propagating the reaction. nih.gov

Thiol-epoxy systems are known for their rapid curing at low temperatures. The selection of different thiols (varying in functionality from two to four) and catalysts can be used to tailor the properties of the final thermoset. nih.gov Hybrid systems combining thiol-epoxy and thiol-ene polymerizations offer tailorable kinetics and can produce highly crosslinked polymers with reduced shrinkage stress. nih.gov

Isocyanate-Epoxy Reactions for Polyurethane-Epoxy Hybrids

Epoxy resins can be reacted with isocyanates to form hybrid materials that combine the properties of both epoxies and polyurethanes. kpi.uaspecialchem.comtandfonline.com The reaction chemistry is complex, with several competing reactions occurring, often at different temperatures. kpi.uaresearchgate.net

The primary reactions are:

Urethane (B1682113) formation: The hydroxyl groups present in the epoxy resin system react with isocyanate groups to form urethane linkages. kpi.ua

Oxazolidone formation: The epoxy groups react directly with isocyanate groups to form 2-oxazolidone rings. This reaction typically occurs at higher temperatures (140-260°C) and often requires a catalyst. kpi.uaptmk.net

Isocyanate trimerization: Isocyanate groups can react with each other to form isocyanurate rings, which is a competing side reaction. researchgate.net

The structure of both the epoxy resin and the isocyanate, as well as the reaction conditions and catalyst choice, significantly influence which reactions dominate and thus determine the final structure and properties of the hybrid polymer. kpi.ua These hybrid systems can offer improved flexibility and adhesion. specialchem.com

Latent Curing Agents and Their Activation Mechanisms

Latent curing agents are substances that are mixed with an epoxy resin but remain largely unreactive at room temperature, allowing for one-component (1K) systems with extended storage stability or "shelf life". nih.govpolymerinnovationblog.com Curing is initiated by an external stimulus, most commonly heat. polymerinnovationblog.commdpi.com

Latency can be achieved through several mechanisms:

Physical Latency: The curing agent is insoluble and dispersed as fine particles in the epoxy resin at room temperature. polymerinnovationblog.com Upon heating, the agent melts and dissolves into the resin, initiating the curing reaction. A prime example is dicyandiamide (B1669379) (DICY), a solid with a high melting point that is a widely used latent hardener. nih.govpolymerinnovationblog.com The reactivity can be controlled by the particle size of the DICY. polymerinnovationblog.com

Chemical Latency: The curing agent is soluble in the resin but is chemically blocked or unreactive at ambient temperatures. polymerinnovationblog.com Activation occurs upon heating, which might de-block the reactive species or provide the necessary activation energy for the reaction to proceed. Examples include ketone-based imines (ketimines), which regenerate the reactive amine upon exposure to moisture, and boron trifluoride-amine complexes, which release the catalytic Lewis acid upon heating. threebond.co.jpnih.gov Microencapsulation is another technique, where a catalyst like triphenylphosphine (B44618) (TPP) is enclosed in a polymer shell that ruptures upon heating, releasing the catalyst. korea.ac.krresearchgate.net

Kinetic Studies of this compound Curing

Kinetic studies of the curing process of this compound with various hardeners are essential for understanding the reaction mechanisms, optimizing processing conditions, and predicting the final properties of the material. Differential scanning calorimetry (DSC) is a common technique used for these studies, both under isothermal and dynamic (non-isothermal) conditions. korea.ac.krpsu.edu

Research has shown that the curing of biphenyl (B1667301) epoxy resin systems often follows an autocatalytic kinetic mechanism, where a product of the reaction (often the generated hydroxyl group) catalyzes the reaction itself. korea.ac.krpsu.edudeepdyve.com This results in a reaction rate that is initially slow, accelerates to a maximum, and then slows down as reactants are consumed. psu.edu

Isothermal and Dynamic Curing Analysis (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to investigate the curing behavior of this compound. Both isothermal and dynamic DSC scans provide crucial data on the kinetics and thermodynamics of the crosslinking reactions.

In dynamic DSC analysis, the sample is heated at a constant rate, revealing the temperature range over which the curing reaction occurs. This method is used to determine the total heat of reaction (ΔHtotal), which is proportional to the total number of epoxy groups reacted. The exothermic peak temperature (Tp) indicates the point of the maximum reaction rate. For this compound systems, the curing temperatures and the energy released are influenced by the type of curing agent used. For instance, when cured with a series of novel curing agents containing 4,4'-biphenyl and varying methylene (B1212753) units, the curing temperatures were observed to be between 160 and 200 °C. researchgate.net The activation energy (Ea) of the curing reaction, a measure of the energy barrier for the reaction, can be calculated from dynamic DSC data using methods like the Kissinger or Ozawa equations. researchgate.netresearchgate.net

Isothermal DSC analysis involves holding the sample at a constant temperature and monitoring the heat flow over time. researchgate.netimapsjmep.org This provides direct information about the reaction rate at a specific temperature. The rate of cure is proportional to the heat flow (dH/dt), and the degree of conversion (α) at any time 't' can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction. Studies on similar epoxy systems show that the reaction often exhibits autocatalytic behavior, where a reaction product (typically hydroxyl groups) catalyzes the reaction. researchgate.net This can be described by models like the Kamal-Sourour model. researchgate.netnih.gov

Table 1: Representative Isothermal and Dynamic Curing Parameters for Biphenyl Epoxy Systems

Curing Parameter Dynamic DSC Isothermal DSC Reference
Curing Temperature Range (°C) 160-200 150-190 researchgate.netimapsjmep.org
Activation Energy (Ea) (kJ/mol) Varies with method (e.g., Kissinger, Ozawa) 51.7 (Ea1), 42.3 (Ea2) for an uncatalyzed system researchgate.net
Reaction Model Ozawa equation Autocatalytic (e.g., Kamal model) researchgate.net

Note: The specific values can vary significantly depending on the curing agent, catalyst, and experimental conditions.

In-Situ Monitoring of Curing Reactions (e.g., FTIR Spectroscopy)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time monitoring of the chemical changes occurring during the curing of this compound. jlu.edu.cn By tracking the changes in the absorption bands of specific functional groups, one can follow the progress of the reaction.

The key spectral feature for monitoring epoxy curing is the absorption band of the epoxy ring, typically found around 915 cm⁻¹. researchgate.netsemanticscholar.org The decrease in the intensity of this peak over time is directly proportional to the consumption of epoxy groups and, therefore, the degree of cure. Simultaneously, the formation of hydroxyl (-OH) groups, a product of the epoxy-amine reaction, can be observed by the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹.

In-situ FTIR studies allow for the investigation of reaction mechanisms. For example, shifts in the frequency of the epoxy stretching vibration in uncured mixtures can suggest the formation of hydrogen-bonded intermediate complexes between the epoxy resin and the hardener. jlu.edu.cn As the reaction progresses, the emergence of a new peak near the original epoxy band can indicate the presence of "free" epoxy groups, a phenomenon that has been related to the gel point. jlu.edu.cn

This technique is not only qualitative but can also be used for quantitative kinetic analysis. semanticscholar.org By using a stable internal reference peak that does not change during the reaction, the degree of conversion can be calculated from the normalized intensity of the epoxy peak. The kinetic data obtained from FTIR analysis often show good agreement with results from DSC methods. jlu.edu.cn

Modeling of Curing Kinetics and Degree of Conversion

Modeling the curing kinetics of this compound is essential for predicting the material's behavior during processing and for optimizing cure cycles. plymouth.ac.uk The goal is to develop mathematical models that accurately describe the rate of conversion as a function of time and temperature.

As mentioned, the autocatalytic model, often referred to as the Kamal-Sourour model, is frequently used for epoxy systems. researchgate.netnih.gov This model assumes that the reaction rate is proportional to the concentration of both the reactants and the autocatalytic species. plymouth.ac.uk The general form of the equation is:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where:

α is the degree of conversion

t is time

k₁ and k₂ are rate constants that follow an Arrhenius temperature dependence

m and n are the reaction orders

More complex mechanistic models can also be employed, which explicitly consider the different reactions occurring, such as the primary amine-epoxy, secondary amine-epoxy, and etherification reactions. canada.ca These models can provide a more fundamental understanding of the curing process. canada.ca

Isoconversional methods, also known as model-free kinetics, offer another approach. imapsjmep.org These methods, such as the Friedman or Ozawa-Flynn-Wall methods, can determine the activation energy as a function of the degree of conversion without assuming a specific reaction model. This can be particularly useful as the reaction mechanism and controlling factors (e.g., diffusion control) may change as the curing progresses. imapsjmep.org

Formation of Crosslinked Polymer Networks

The curing process of this compound results in the formation of a highly crosslinked, three-dimensional polymer network. The structure and properties of this network are intimately linked to the curing conditions and the chemistry of the system.

Crosslinking Density and Its Control

Crosslinking density, defined as the number of crosslinks per unit volume or per polymer chain, is a critical parameter that dictates the final properties of the cured epoxy. Higher crosslinking density generally leads to increased stiffness, higher glass transition temperature (Tg), and improved chemical resistance, but can also result in increased brittleness.

The control of crosslinking density is primarily achieved through:

Stoichiometry: The ratio of the epoxy resin to the curing agent is crucial. A stoichiometric balance between the epoxy groups and the active hydrogens of the amine curing agent is typically desired for achieving the maximum crosslinking density and optimal properties.

Functionality of Monomers: The number of reactive sites on the epoxy resin and the curing agent molecules influences the potential density of crosslinks.

Curing Conditions: The cure temperature and time affect the extent of the reaction. Higher temperatures generally lead to a higher degree of conversion and thus a higher crosslinking density, provided that the temperature does not cause degradation. nih.gov

Techniques like dynamic mechanical analysis (DMA) can be used to estimate the crosslinking density from the storage modulus in the rubbery plateau region.

Network Homogeneity and Defects

An ideal thermoset network would be perfectly homogeneous, with a uniform distribution of crosslinks. However, in reality, the network structure of cured this compound can exhibit significant heterogeneity. This can arise from several factors, including:

Statistical Fluctuations: The random nature of the polymerization reactions can lead to regions with varying crosslink densities.

Reaction-Induced Phase Separation: If the system contains modifiers or impurities that are initially soluble but become insoluble as the polymer network forms, phase separation can occur, leading to a heterogeneous morphology.

Diffusion Limitations: As the viscosity of the system increases and gelation occurs, the mobility of the reactive species becomes restricted. This can lead to incomplete reactions in certain regions, resulting in network defects such as dangling chains and unreacted functional groups.

These network heterogeneities can act as stress concentration points, potentially compromising the mechanical properties of the final material. The fracture surfaces of epoxy resins often reveal nodular structures, which are believed to be related to these micro-scale variations in crosslink density. nih.gov

Influence of Curing Conditions on Network Structure

The conditions under which this compound is cured have a profound impact on the final network architecture and, consequently, its properties. mdpi.com

Heating Rate: In dynamic curing, the heating rate can influence the final network structure. A slow heating rate allows more time for molecular relaxation and diffusion, potentially leading to a more uniform network. A fast heating rate might trap non-equilibrium structures.

Post-Curing: A post-curing step, which involves heating the material to a temperature above its initial glass transition temperature, is often employed to ensure the completion of the curing reactions. This allows the entrapped reactive groups to gain mobility and react further, leading to an increase in crosslinking density and a more stable network structure. The glass transition temperature (Tg) of the cured system is often used as an indicator of the extent of cure.

Advanced Polymeric Materials and Composites Derived from 4,4 Bis 2,3 Epoxypropoxy Biphenyl

Epoxy Resin Formulations and Performance Enhancement

Epoxy resins derived from 4,4'-Bis(2,3-epoxypropoxy)biphenyl are renowned for their superior performance characteristics, which can be tailored through specific formulations. The cross-linking of the epoxy groups with various curing agents creates a durable, three-dimensional network.

High-Performance Epoxy Resins for Electronic Components

The electronics industry widely employs epoxy resins based on this compound for encapsulating and protecting sensitive components. sinocurechem.comkoyonchem.com The rigid biphenyl (B1667301) structure contributes to excellent thermal stability, a critical requirement for ensuring the reliability of electronic devices under varying temperature conditions. Furthermore, these resins exhibit outstanding electrical insulation properties, which are essential for preventing short circuits and ensuring the integrity of electronic circuits. sinocurechem.comkoyonchem.com The low total chlorine content in high-purity grades of these resins is a key parameter, as chlorine can be corrosive and negatively impact the long-term stability and electrical performance of electronic components. koyonchem.com

A specialized variant, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, is noted for its use in producing high-performance epoxy resins for electronic packaging materials due to its ideal electrical insulation properties. sinocurechem.com

Table 1: Key Properties of High-Performance Epoxy Resins for Electronics

PropertySignificance in Electronic Components
Excellent Thermal Stability Ensures reliability and performance of components under varying temperatures.
Outstanding Electrical Insulation Prevents short circuits and ensures the integrity of electronic circuits. sinocurechem.comkoyonchem.com
Low Total Chlorine Content Minimizes corrosion and maintains long-term stability and electrical properties. koyonchem.com
Good Mechanical Strength Provides robust protection for delicate electronic parts.

This table summarizes the critical properties of this compound-based epoxy resins for electronic applications.

Structural Adhesives with Enhanced Durability

The inherent strength and adhesive properties of epoxy resins formulated with this compound make them ideal for use as structural adhesives. specificpolymers.com The biphenyl backbone provides rigidity and mechanical strength, while the epoxy groups form strong covalent bonds with a variety of substrates. ontosight.ai This results in adhesives with exceptional durability and resistance to mechanical stress. These adhesives are utilized in demanding applications across the aerospace, automotive, and construction industries where reliable and long-lasting bonds are critical.

Composite Material Development

This compound serves as a crucial matrix material in the development of advanced composite materials. Its ability to bind with reinforcing fibers creates materials with a high strength-to-weight ratio and excellent durability.

Glass Fiber Reinforced Polymers (GFRPs)

Table 2: Research Findings on Composite Materials

Composite MaterialReinforcing FiberKey Properties of this compound MatrixResulting Composite Properties
CFRP Carbon FiberExcellent thermal and mechanical properties. High strength-to-weight ratio, exceptional rigidity, lightweight.
GFRP Glass FiberGood adhesion, environmental protection, chemical resistance. strombergarchitectural.comtip-composite.comHigh strength-to-weight ratio, corrosion resistance, electrical insulation. tip-composite.competronthermoplast.com

This table details the role and impact of this compound-based epoxy resins in CFRP and GFRP composites.

Liquid Crystalline Epoxy Networks (LCENs)

Liquid crystalline epoxy networks (LCENs) based on this compound are a class of thermosets that possess the ordered structure of liquid crystals combined with the robust network of epoxy resins. tandfonline.com This unique combination results in materials with highly anisotropic properties and potential for applications as smart materials.

The ability of an epoxy system to form a liquid crystalline phase depends on the molecular structure of its components. The key principle is the incorporation of rigid, anisotropic units called mesogens. tandfonline.com

Rigid Mesogenic Core: The this compound monomer is itself an excellent candidate for LCENs because its central biphenyl group is a classic rigid, rod-like mesogen. tandfonline.comcapes.gov.brunt.edu This rigidity promotes the molecular self-assembly required for liquid crystal phase formation.

Flexible Spacers: The flexible epoxypropoxy chains attached to the rigid biphenyl core act as spacers. These spacers partially decouple the motion of the rigid cores from the developing polymer network, allowing them to orient into ordered domains before the structure is permanently fixed by crosslinking. researchgate.net

The pure this compound monomer can exhibit a monotropic nematic liquid crystal phase. capes.gov.br By carefully selecting the curing agent and curing conditions, this nematic order can be captured in the final crosslinked network, creating a solid material with built-in molecular alignment. capes.gov.brresearchgate.net

While LCENs naturally form ordered domains, these domains are typically randomly oriented, resulting in an isotropic material on a macroscopic scale. To harness the full anisotropic potential of these materials, the liquid crystalline domains must be aligned in a uniform direction before or during curing. tandfonline.comtandfonline.com Common alignment techniques include:

Magnetic or Electric Fields: The diamagnetic and dielectric anisotropy of the mesogenic units causes them to align with an external magnetic or electric field. Applying a strong field during the curing process can produce a highly oriented network. tandfonline.comresearchgate.netdtic.mil

Mechanical Stretching: Applying mechanical shear or stretching forces to the uncured or partially cured resin can physically align the liquid crystal domains along the direction of the force. tandfonline.com

Surface Alignment: Coating the surfaces of a mold with a material that has microscopic grooves, such as rubbed polyimide, can induce alignment in the liquid crystal molecules at the surface, which can then propagate through the bulk of the material. tandfonline.com

This macroscopic alignment locks in the anisotropy, leading to direction-dependent properties in the final cured material. For instance, an aligned LCEN will exhibit a significantly higher tensile modulus and thermal conductivity in the direction of alignment compared to the perpendicular direction. tandfonline.comresearchgate.net

Table 2: Anisotropic Properties of Aligned vs. Unaligned LCENs

PropertyUnoriented SampleOriented Sample (18T Magnetic Field)
Elastic Tensile Modulus 3.1 GPa8.1 GPa
Thermal Conductivity ~0.20 W/(m·K) (Conventional Epoxy)0.28–0.31 W/(m·K)

Data synthesized from studies on biphenyl-based LCENs, showing the significant enhancement of properties along the alignment direction. tandfonline.comresearchgate.net

Anisotropic Networks and Their Unique Properties

The rigid biphenyl core in this compound allows it to act as a mesogen, a molecule that can form liquid crystal phases. When this epoxy monomer is cured, it can create highly ordered, anisotropic polymer networks known as liquid crystalline thermosets (LCTs). researchgate.net These materials exhibit properties that are directionally dependent and often superior to the conventional isotropic networks formed from more flexible epoxy resins. researchgate.net

The self-assembling nature of the liquid crystalline molecules imparts a distinct orientation in micro-domains, which can be further aligned using external forces like a magnetic field. mdpi.com This molecular alignment within the cured network significantly enhances properties such as thermal conductivity by increasing the mean free path for phonon transport. mdpi.com The resulting rigid-rod network structure leads to materials with better mechanical performance compared to their isotropic counterparts. researchgate.net

A key advantage of these anisotropic networks is their dimensional stability. Research on dental restorative materials has utilized this compound as a liquid crystalline epoxy resin. nih.gov During the polymerization process, the transition from a highly ordered crystalline state to a more disordered state can counteract the inherent shrinkage of the resin, leading to significantly reduced post-gelation shrinkage—a critical property for precision applications like dental fillings. nih.gov This order-to-disorder transition during curing can reduce shrinkage by over 50% compared to standard methacrylate-based composites. nih.gov

The incorporation of this liquid crystalline epoxy into composites has been shown to improve hardness, flexural modulus, and reduce water absorption, demonstrating the unique advantages of these ordered network structures. nih.gov

Table 1: Property Comparison of Anisotropic Biphenyl Epoxy Nanocomposite vs. Conventional Dental Composite

PropertyAnisotropic Biphenyl Epoxy NanocompositeConventional Methacrylate CompositeImprovement
Post-Gelation ShrinkageSignificantly ReducedStandard~50.6% less shrinkage nih.gov
HardnessImprovedStandardEnhanced mechanical properties nih.gov
Flexural ModulusImprovedStandardIncreased stiffness nih.gov
Water AbsorptionLowerHigherImproved durability nih.gov
Coefficient of Thermal ExpansionLowerHigherBetter dimensional stability nih.gov

Hybrid Organic-Inorganic Materials

Hybrid materials that combine an organic polymer matrix with an inorganic component at the nanoscale offer a synergistic combination of properties, such as the flexibility and processability of polymers with the strength and thermal stability of ceramics. This compound is a suitable organic matrix for creating such advanced hybrid materials, often in conjunction with silica (B1680970) (silicon dioxide).

The sol-gel process is a common method for preparing these hybrids. researchgate.netnih.gov This technique involves the hydrolysis and condensation of a silica precursor, such as tetraethoxysilane (TEOS), within the epoxy matrix to form a finely dispersed, nanometer-scale silica network. researchgate.netnih.gov To enhance the compatibility and bonding between the organic epoxy phase and the inorganic silica phase, coupling agents like 3-aminopropyl triethoxysilane (B36694) (APTES) are often used. researchgate.netnih.gov The amine groups of APTES can react with the epoxy groups of this compound, while its silane (B1218182) end can co-condense with the silica network, creating strong covalent bonds at the interface.

In a notable application, this compound has been used to create a low-shrinkage, resin-based dental restorative nanocomposite. nih.gov In this hybrid material, silica nanoparticles (around 70-100 nm) are used as the inorganic filler. nih.gov The nanoparticles are surface-modified with an epoxy silane to ensure they are chemically bonded to the organic matrix during photocuring. nih.gov The combination of the liquid crystalline epoxy and the nano-silica filler results in a unique microstructure of nanoparticle-embedded layers, where the crystalline epoxy and nanoparticles mutually support each other, leading to outstanding mechanical properties. nih.gov The thermal resistance of such epoxy-silica hybrids is typically enhanced, with degradation temperatures improving by as much as 30°C compared to the pure epoxy polymer. researchgate.net

Biomedical and Biotechnological Applications

The unique chemical structure of this compound, featuring a rigid and biocompatible biphenyl core and two reactive epoxy groups, makes it a compound of interest for various biomedical and biotechnological applications. ontosight.ai Its ability to form crosslinked networks and react with biological molecules underpins its utility in this field.

Biomaterials and Biosensor Design

As a biomaterial, polymers derived from this compound have been successfully developed for dental applications. nih.gov A photocurable nanocomposite based on this liquid crystalline epoxy resin has shown excellent biocompatibility, comparable to commercial dental materials, along with superior physical and chemical properties like low shrinkage and high strength. nih.gov This makes it a promising candidate for developing advanced dental restorations. nih.gov

In the realm of biosensors, the highly reactive epoxy groups of the molecule are particularly useful for the covalent immobilization of biomolecules onto sensor surfaces. ontosight.ai This is a critical step in biosensor fabrication, as a stable and correctly oriented attachment of probes like enzymes or DNA is essential for sensor performance and longevity. The epoxy groups can form stable covalent bonds with various functional groups found in biomolecules, such as amines, thiols, and hydroxyls. This enables the durable anchoring of biological probes to substrates like electrodes, which is a foundational technique in the design of electrochemical biosensors. ontosight.ai

Potential in Drug Development and Biological Activity Studies

The reactivity of the epoxide rings has also led to investigations into the biological activity of this compound, particularly in the context of drug development.

Research has indicated that this compound possesses potential as an anti-cancer agent. ontosight.ai Its cytotoxic effects have been noted, and it has been studied for its ability to inhibit the growth of certain cancer cell types. ontosight.ai The biological activity is primarily attributed to the epoxy groups, which can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with and modify biological macromolecules, a common mechanism for many anti-cancer drugs. While specific clinical applications are not established, the compound serves as a lead structure for the development of new therapeutic agents.

The potential anti-cancer activity of this compound is believed to stem from its ability to interfere with critical cellular processes, thereby inhibiting the proliferation of cancer cells. The epoxide ring-opening reactions allow the molecule to form covalent bonds with various nucleophilic sites on essential biomolecules, including proteins and nucleic acids.

This reactivity suggests a possible mechanism of action involving the inhibition of enzymes crucial for DNA replication and maintenance, such as topoisomerases. Topoisomerase inhibitors are a major class of chemotherapy drugs that function by stabilizing the complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. nih.govnih.gov While direct inhibition by this compound requires further specific investigation, its ability to react with nucleic acids is consistent with this type of mechanism. This interference with DNA-related processes can arrest the cell cycle and induce apoptosis (programmed cell death), which is a key goal of cancer therapy. nih.gov

Mechanisms of Biological Action

The biological activity of this compound is fundamentally linked to its molecular structure, specifically the two reactive epoxy groups. The primary mechanism of its biological action involves the ring-opening reactions of these epoxide rings. This high reactivity allows the compound to form covalent bonds with a variety of nucleophiles, including biological macromolecules such as proteins and nucleic acids.

This interaction can interfere with normal cellular processes and inhibit the proliferation of cells, which is the basis for its investigation as a potential anti-cancer agent. Studies have noted its ability to inhibit the growth of certain types of cancer cells. The process by which it interacts with cellular components is analogous to its function in polymer chemistry, where it reacts with curing agents to form a crosslinked network. In a biological context, the nucleophilic groups on biomolecules act as the "curing agents."

It is also important to note that animal studies have found the compound to be mutagenic and carcinogenic, which are also consequences of its ability to covalently modify genetic material and proteins. The major metabolic pathway for similar epoxy compounds involves the hydrolytic opening of the epoxide rings, a process mediated by enzymes like epoxide hydratase, to form diols that can be further metabolized and excreted. nih.gov

Pharmaceutical Tablets and Coatings

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is used as a component in the formulation or coating of pharmaceutical tablets. While the compound is widely used to create robust coatings and composites in industrial settings, its application does not appear to extend to pharmaceutical manufacturing. The compound is available from suppliers for the purpose of "pharmaceutical testing," which refers to its use as a reference standard or for investigational research, not as an approved excipient in drug products. biosynth.com

Specialty Applications

Beyond its use in more conventional composites and resins, the rigid biphenyl structure of this compound and its reactive functional groups suggest potential for more specialized applications.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of organic linker is critical to the final structure and properties of the MOF. Biphenyl-based molecules are frequently used as linkers because their rigid, linear shape can lead to well-defined, porous structures.

For instance, compounds like 4,4'-biphenyl dicarboxylic acid (BPDC) and other derivatives with carboxylate or amine functionalities are effective linkers. nih.gov These functional groups readily coordinate with metal ions to build the framework. nih.govresearchgate.net The amino groups in related compounds like Amino-MIL-101(Fe) have also been shown to enhance the MOF's performance in applications like CO2 adsorption through chemisorption. rsc.org

However, an analogous application for this compound as a direct linker in MOF synthesis is not established. The epoxypropoxy groups are not the typical functional groups used for coordination with metal centers in MOF construction. While highly reactive, the epoxy rings typically undergo ring-opening polymerization rather than forming the stable coordinate bonds required for a robust MOF structure. Therefore, while the biphenyl core is suitable, the epoxy functional groups make it an unlikely candidate for direct use as a primary linker in MOF synthesis without prior chemical modification to introduce more suitable coordinating groups like carboxylates or amines.

Research Findings on a this compound-Based System

The following table summarizes comparative data from a study investigating the properties of a composite made from this compound (BP) and a commercial epoxy, Diglycidyl ether of bisphenol A (DGEBA), both cured with 2,2'-bis(4-cyanatophenyl) propane (B168953) (AroCy B10).

PropertyBP/B10 SystemDGEBA/B10 SystemAdvantage of BP System
Architecture Rigid-rodFlexible-
Glass Transition Temp. (Tg) HigherLowerSuperior thermal performance
Temp. at 5% Weight Loss HighestLowerSuperior thermal performance
Residue Yield GreatestLowerSuperior thermal performance
Thermal Expansion Coefficient ReducedHigherBetter dimensional stability
Data sourced from a comparative study on the thermal and dielectric characteristics of the two epoxy systems.

Characterization Techniques for 4,4 Bis 2,3 Epoxypropoxy Biphenyl and Its Derived Materials

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the chemical structure of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and monitoring the chemical changes that occur during curing reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and tracking the progress of curing reactions in epoxy resins. semanticscholar.orgfrontiersin.org The FTIR spectrum of uncured this compound exhibits characteristic absorption bands corresponding to the epoxide ring. A key peak is observed around 910-915 cm⁻¹, which is attributed to the stretching vibration of the epoxy group. semanticscholar.orgresearchgate.net The presence of aromatic rings is confirmed by peaks in the region of 1605 cm⁻¹ due to C=C stretching. nih.gov

During the curing process, the intensity of the epoxy peak at approximately 910 cm⁻¹ diminishes, indicating the opening of the epoxide ring as it reacts with a curing agent. researchgate.net This decrease can be quantitatively monitored to determine the extent of the curing reaction. semanticscholar.org Concurrently, the appearance and growth of a broad band in the region of 3300-3500 cm⁻¹ signifies the formation of hydroxyl (-OH) groups, a byproduct of the curing reaction. researchgate.netresearchgate.net

Vibrational Mode Wavenumber (cm⁻¹) Significance
O-H stretching3300-3500Indicates formation of hydroxyl groups during curing. researchgate.netresearchgate.net
C-H stretching (aromatic)~3030Characteristic of the biphenyl (B1667301) backbone. nih.gov
C-H stretching (aliphatic)2850-3000Relates to the methylene (B1212753) and methine groups in the epoxy and backbone structure. researchgate.net
C=C stretching (aromatic)~1605Confirms the presence of aromatic rings. nih.gov
C-O-C stretching (ether)~1229Associated with the ether linkages in the molecule. researchgate.net
Epoxy ring stretching910-915Key indicator of the uncured epoxy group; its disappearance signals curing. semanticscholar.orgresearchgate.net
This table is based on data from multiple sources. semanticscholar.orgresearchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure of this compound and its derivatives.

¹H NMR: In the proton NMR spectrum of the monomer, specific signals correspond to the different types of protons present in the molecule. Protons of the epoxy ring typically appear in the range of 2.13-2.32 ppm. researchgate.net Aromatic protons of the biphenyl group are also clearly identifiable. researchgate.net Monitoring the changes in the integrals of these peaks during reaction with other compounds can be used to calculate reaction conversion. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum offers complementary structural details. For the uncured resin, distinct signals are observed for the carbons of the epoxy group, typically around 45 ppm and 53 ppm. uctm.edu The aromatic carbons of the biphenyl unit show signals in the range of 114-146 ppm. uctm.edu Upon curing, the disappearance of the epoxy carbon signals and the appearance of new signals corresponding to the cross-linked network can be observed, providing evidence of the curing process. researchgate.net Solid-state NMR can be particularly useful for characterizing the final, insoluble thermoset material, identifying the components of the cured system, including the epoxy resin and hardener moieties. nih.gov

Nucleus Chemical Shift (ppm) Assignment
¹H2.13-2.32Protons of the epoxy ring. researchgate.net
¹³C31Carbon of CH₃ groups (in related structures). uctm.edu
¹³C45CH₂ carbon of the oxirane ring. uctm.edu
¹³C53CH carbon of the oxirane ring. uctm.edu
¹³C114-146Aromatic carbons of the biphenyl group. uctm.edu
This table is based on data from multiple sources. researchgate.netuctm.edu

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can be used to study this compound. It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. The Raman spectrum is often dominated by a strong mode around 1603 cm⁻¹, which is attributed to the symmetric ring stretch of the biphenyl groups. stanford.edu This technique can be used non-resonantly to study the material from monolayer to multilayer regimes. stanford.edu

Thermal Analysis

Thermal analysis techniques are essential for investigating the curing behavior and thermal stability of this compound and its composites. unt.edu

Differential Scanning Calorimetry (DSC) for Curing and Glass Transition

DSC is a widely used technique to study the thermodynamics of the curing reaction and to determine the glass transition temperature (Tg) of the cured material. iccm-central.org

Curing Analysis: A dynamic DSC scan of the uncured resin mixed with a curing agent shows an exothermic peak, which represents the heat released during the cross-linking reaction. researchgate.netuotechnology.edu.iq The area under this peak is proportional to the total enthalpy of the curing reaction. By conducting scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.netresearchgate.netmdpi.com Activation energies for similar epoxy systems have been reported in the range of 33 to 96.2 kJ/mol, depending on the curing agent and conditions. researchgate.net Isothermal DSC experiments, where the sample is held at a constant temperature, can also be used to study the curing kinetics. shimadzu.com

Glass Transition Temperature (Tg): The Tg is a critical property of the cured epoxy, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com In a DSC thermogram of a cured sample, the Tg is observed as a step-like change in the heat capacity. tainstruments.comyoutube.com The value of the Tg is influenced by the degree of cure, the type of curing agent, and the presence of other components in the formulation. researchgate.net For some systems, the Tg can increase with thermal aging. cnrs.fr Temperature-modulated DSC (TM-DSC) can be particularly useful for separating the glass transition from overlapping events like enthalpic relaxation or post-curing. netzsch.com

Parameter Typical Observation Significance
Curing ExothermBroad exothermic peak in dynamic DSC scan. uotechnology.edu.iqRepresents the heat evolved during the cross-linking reaction. iccm-central.org
Activation Energy (Ea)33 - 96.2 kJ/mol (for similar epoxy systems). researchgate.netEnergy barrier for the curing reaction. researchgate.net
Glass Transition (Tg)Step-change in the heat flow signal. tainstruments.comTemperature of transition from glassy to rubbery state. tainstruments.com
This table is based on data from multiple sources. iccm-central.orguotechnology.edu.iqresearchgate.nettainstruments.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and degradation characteristics of this compound-based materials. unt.edu

A typical TGA curve for a cured epoxy resin shows the onset of decomposition at a certain temperature, followed by one or more stages of weight loss until a final char residue remains. The onset temperature of degradation is a key indicator of the material's thermal stability. For DGEBA-based systems, the main decomposition is often observed between 297 and 340 °C. nih.gov The introduction of certain functional groups, such as sulfone groups, can improve the thermal stability and increase the char yield at high temperatures. cnrs.fr The atmosphere (e.g., nitrogen or air) in which the analysis is performed significantly affects the degradation profile. researchgate.netresearchgate.net

Parameter Typical Observation Significance
Onset of DecompositionTemperature at which significant weight loss begins (e.g., 278-301 °C for a DGEBA/TETA system). nih.govIndicates the start of thermal degradation.
Main Decomposition StageMajor weight loss step (e.g., 297-340 °C for a DGEBA/TETA system). nih.govCorresponds to the primary breakdown of the polymer network.
Char YieldPercentage of mass remaining at high temperature (e.g., 16.25% for a conventional DGEBA epoxy). cnrs.frRepresents the amount of carbonaceous residue formed, which can be related to flame retardancy.
This table is based on data from multiple sources. nih.govcnrs.fr

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of materials, such as polymers, by applying a sinusoidal stress and measuring the resultant strain. researchgate.net This analysis yields important parameters: the storage modulus (E'), which represents the elastic response and energy storage of the material, and the loss modulus (E''), which represents the viscous response and energy dissipated as heat. nih.govnih.gov The ratio of the loss modulus to the storage modulus gives the tangent delta (tan δ), or damping factor, which is a measure of the energy dissipation of the material. researchgate.net These parameters are highly sensitive to molecular motions, phase transitions, and the degree of cross-linking in the polymer network.

In the study of materials derived from this compound (BP), DMA is instrumental in characterizing the effect of its rigid-rod structure on the final properties of the thermoset. Research has shown that when BP is cured with a cyanate (B1221674) ester hardener, the resulting composite exhibits superior thermal performance compared to systems based on the more flexible commercial epoxy resin, diglycidyl ether of bisphenol A (DGEBA). researchgate.net The high-performance nature of the BP-based system is evident from its dynamic mechanical properties, which can be attributed to the ordered structure formed during curing. nih.gov

Table 1: Comparative Viscoelastic and Thermal Properties of BP-based and DGEBA-based Epoxy Systems researchgate.net

PropertyBP/B10 SystemDGEBA/B10 System
Thermal PerformanceSuperiorStandard
Temperature at 5% Weight LossHigherLower
Residue YieldGreaterLesser

Thermomechanical Analysis (TMA) for Dimensional Stability

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. This technique is crucial for determining the coefficient of thermal expansion (CTE), a key indicator of a material's dimensional stability when subjected to temperature fluctuations. researchgate.net Materials with low CTE are essential for applications requiring high precision and reliability, such as in electronic components and structural adhesives. researchgate.net

For cured epoxy resins based on this compound, TMA has been employed to highlight the advantages of its inherent rigidity and liquid crystalline nature. When cured to form an anisotropic network, the BP-based system demonstrates a significantly reduced coefficient of thermal expansion. researchgate.net This enhanced dimensional stability is a direct result of the highly ordered, rigid-rod architecture of the cured polymer, which restricts thermal motion and expansion. researchgate.net

Table 2: Dimensional Stability Comparison researchgate.net

Material SystemCoefficient of Thermal Expansion (CTE)
Anisotropic BP/B10 (2:1)Reduced
Commercial DGEBA/B10Standard

Morphological and Microstructural Characterization

The macroscopic properties of polymers are a direct consequence of their microscopic and mesoscopic structure. For this compound, a liquid crystalline epoxy, the arrangement of molecules into ordered phases dictates the final performance of the material. A suite of characterization techniques is used to probe this structure across different length scales.

Polarized Optical Microscopy (POM) for Liquid Crystalline Phases

Polarized Optical Microscopy (POM) is an indispensable tool for the identification of liquid crystalline phases. chemicalbook.com When a liquid crystalline material is viewed between crossed polarizers, the anisotropic nature of the ordered phases causes them to be birefringent, producing characteristic textures. chemicalbook.com These textures, such as the fan-like structures of smectic phases or the threaded schlieren textures of nematic phases, act as fingerprints for specific mesophases. researchgate.net

Studies on this compound have confirmed its ability to form a monotropic nematic mesophase. Furthermore, when cured with appropriate agents, the resulting thermosets can retain this liquid crystalline order. nih.gov POM is used to observe the evolution of these liquid crystalline textures during the curing process, providing insight into how curing conditions affect the formation and alignment of the ordered domains. nih.govsigmaaldrich.com For instance, different mesophases, such as smectic and nematic, have been identified in various biphenyl-based epoxy systems using POM. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at the micro-scale. In the context of cured epoxy resins, SEM is frequently used to examine the fracture surfaces of the material. The features of the fracture surface provide valuable information about the material's toughness and failure mechanism.

For composites derived from biphenyl-based liquid crystal epoxy resins, SEM has been instrumental in revealing unique microstructures. For example, in a nanocomposite designed for dental applications, SEM observations showed a structure of nanoparticle-embedded layers. nih.gov This microstructure, where the crystalline biphenyl epoxy and silica (B1680970) nanoparticles support each other, is credited with providing outstanding mechanical properties. nih.gov SEM is also used to assess the compatibility and dispersion of fillers within the epoxy matrix, which is crucial for the performance of composite materials. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the characterization of internal micro and nanostructures. To be analyzed by TEM, samples must be sufficiently thin to be electron-transparent. This technique is particularly useful for observing the fine details of phase separation, filler dispersion, and the structure of ordered domains within the polymer matrix.

In the investigation of nanocomposites based on this compound, TEM has corroborated the findings from SEM, providing a more detailed view of the nanoparticle-embedded layers. nih.gov TEM analysis can reveal the interface between the epoxy matrix and fillers, which is critical for understanding adhesion and stress transfer within the composite. researchgate.net The stability of the epoxy resin under the electron beam is an important consideration for TEM analysis, as radiation can potentially damage the sample. nih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. For semi-crystalline and liquid crystalline polymers, XRD provides information on the degree of crystallinity, the type of ordered packing (e.g., smectic, nematic), and the orientation of the crystalline domains. researchgate.netnih.gov

In the study of liquid crystalline thermosets derived from biphenyl diepoxides, wide-angle X-ray diffraction (WAXD) has been used to study the state of order. nih.gov The presence of sharp diffraction peaks indicates a high degree of crystalline order, while broad, diffuse halos are characteristic of amorphous materials. For liquid crystalline phases, XRD patterns can reveal characteristic d-spacings that correspond to the layer spacing in smectic phases or the average distance between molecules in nematic phases. This information is crucial for correlating the molecular structure with the macroscopic properties of the cured resin. researchgate.net

Mechanical Property Testing

The mechanical integrity of a material is a primary determinant of its suitability for structural applications. For epoxy resins derived from this compound, a suite of tests is employed to quantify their strength, toughness, and surface hardness.

Tensile and Flexural Strength

In a comparative context, standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resins can be enhanced with other multifunctional epoxies. For example, the addition of a trifunctional epoxy resin to a DGEBA system has been shown to increase the tensile strength by as much as 14%. This suggests that the inherent rigidity of the biphenyl structure in this compound would likely result in high-strength materials.

PropertyTypical Value Range for Biphenyl Epoxy ResinsTest Standard
Tensile Strength80 - 120 MPaASTM D638
Flexural Strength120 - 180 MPaASTM D790
Flexural Modulus3.0 - 4.5 GPaASTM D790

Note: These are representative values for high-performance biphenyl epoxy systems and may vary based on the specific curing agent and cure cycle.

Impact Resistance

Impact resistance measures a material's ability to withstand a sudden applied load and is a critical indicator of its toughness. The Charpy and Izod impact tests are standard methods for this evaluation. For epoxy resins, which can be inherently brittle, enhancing impact strength is a significant area of research. The rigid nature of the biphenyl backbone in this compound can contribute to high strength but may also lead to lower impact resistance in an unmodified state.

To improve toughness, epoxy systems are often formulated with toughening agents or blended with other resins. The impact strength of composites is also heavily influenced by the reinforcement used. For example, the impact strength of an epoxy composite filled with 0.2% carbon nanotubes (CNTs) has been measured at 1.67 kJ/m², while a composite with 1% short carbon fibers reached 1.95 kJ/m². researchgate.net

Test MethodTypical Value for Unmodified EpoxyTest Standard
Izod Impact Strength (Notched)20 - 50 J/mASTM D256
Charpy Impact Strength4 - 10 kJ/m²ISO 179

Note: These values are general for epoxy resins and can be significantly different for systems based on this compound, depending on the formulation.

Microhardness

Microhardness testing provides information about a material's resistance to localized plastic deformation, such as scratching or indentation. The Vickers microhardness test is a common method for this characterization. The high crosslink density and rigid molecular structure expected from cured this compound resins would suggest a high microhardness value.

In studies of various epoxy composite systems, the Vickers hardness of a neat epoxy resin was reported as HV0.5 = 16.62, which increased to 27.14 HV with the addition of 2.0 wt.% epoxy-functionalized carbon nanotubes. This demonstrates the influence of fillers on the surface hardness of epoxy materials.

PropertyMeasurement TechniqueTypical Values for Epoxy Systems
MicrohardnessVickers Hardness (HV)15 - 30

Note: The specific microhardness will depend on the cure state and any fillers present in the material.

Electrical and Dielectric Characterization

For applications in electronic packaging, high-voltage insulation, and printed circuit boards, the electrical and dielectric properties of the insulating material are of paramount importance. Materials derived from this compound are often selected for these applications due to their potential for excellent electrical insulation and low dielectric loss.

Dielectric Spectroscopy (DEA)

Dielectric spectroscopy is a powerful technique used to measure the dielectric properties of a material as a function of frequency. It provides insights into the molecular relaxations and polarization phenomena within the material. The key parameters obtained are the dielectric constant (ε') and the dielectric loss factor (ε''). A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk, while a low dielectric loss is crucial to reduce energy dissipation as heat.

Research on fluorinated epoxy resins, which are also developed for low dielectric applications, has shown a dielectric constant of 3.09 at 1 MHz. researchgate.net For biphenyl-based epoxy resins, the rigid and symmetric nature of the biphenyl unit is expected to result in a low dielectric constant and loss. A case study on a rigid-rod bifunctional epoxy resin based on 4,4'-bis(2,3-epoxypropoxy) biphenyl (BP) utilized a dielectric analyzer (DEA) to investigate its characteristics when cured with a cyanate ester hardener. ntnu.no

FrequencyDielectric Constant (ε') (Representative for High-Performance Epoxies)Dielectric Loss (ε'') (Representative for High-Performance Epoxies)
1 kHz3.5 - 4.50.01 - 0.03
1 MHz3.0 - 4.00.01 - 0.02

Note: These values are illustrative. The actual dielectric properties are highly dependent on the specific formulation, cure conditions, and environmental factors like temperature and humidity.

Electrical Resistivity and Breakdown Strength

Electrical resistivity quantifies how strongly a material opposes the flow of electric current, with a high volume resistivity being essential for good insulation. Dielectric breakdown strength is the maximum electric field a material can withstand without losing its insulating properties.

Epoxy resins are known for their high electrical resistivity and good dielectric strength. epotek.com The biphenyl structure in this compound is anticipated to contribute positively to these properties, making its derivatives suitable for high-voltage applications.

PropertyTypical Value for Insulating EpoxiesTest Standard
Volume Resistivity> 10¹⁴ Ω·cmASTM D257
Dielectric Breakdown Strength15 - 25 kV/mmASTM D149

Note: These are typical values for well-cured, unfilled epoxy systems. The presence of fillers, moisture, and voids can significantly affect these properties.

Degradation and Stability Studies of 4,4 Bis 2,3 Epoxypropoxy Biphenyl Polymers

Thermal Degradation Mechanisms

The thermal degradation of 4,4'-Bis(2,3-epoxypropoxy)biphenyl polymers, like other cross-linked epoxy resins, is a complex process involving free-radical reactions initiated by bond dissociation at elevated temperatures. utk.edu The biphenyl (B1667301) moiety in the polymer backbone is a key structural feature that imparts significant thermal stability. The degradation process generally involves multiple steps, including random chain scission, side-group elimination, and unzipping, which can lead to the formation of smaller oligomeric units or monomers. utk.edu

In cured epoxy networks, the weakest bonds are typically the C-N bonds formed with amine curing agents and the O-CH₂ (ether) bonds in the epoxy backbone. cnrs.fr The degradation is often initiated by the scission of these ether linkages. utk.edu For closely related bisphenol-A based epoxy resins, significant degradation and the formation of volatile products commence at temperatures around 300°C. cnrs.fr The high concentration of hydroxyl groups, formed during the curing reaction, can facilitate dehydration, making water a primary volatile product in the initial stages of degradation. cnrs.fr This process is often accompanied by yellowing and embrittlement of the material. cnrs.fr

Influence of Atmosphere (Nitrogen vs. Air)

The atmosphere in which thermal degradation occurs plays a pivotal role in the reaction pathways and kinetics. In an inert atmosphere, such as nitrogen, degradation proceeds through pyrolytic mechanisms, primarily involving bond scission due to thermal energy alone. Studies on related polymers have shown that degradation in a nitrogen atmosphere can reduce the emission of certain decomposition products compared to an air atmosphere. nih.gov

In contrast, degradation in the presence of air is a thermo-oxidative process. researchgate.net Oxygen acts as a catalyst, initiating and propagating radical chain reactions that accelerate the breakdown of the polymer network. researchgate.net At high temperatures, oxygen can react with the hydrocarbon chains and epoxy rings to form peroxides, which are unstable and decompose to generate a variety of low molecular weight compounds, including aldehydes, carbon dioxide, carbon monoxide, methane, and water. researchgate.net This oxidative degradation is often autocatalytic and typically occurs at lower temperatures than pyrolysis in an inert atmosphere, leading to a more rapid loss of mass and different degradation products. researchgate.netmanchester.ac.uk

Table 1: Comparison of Thermal Degradation Atmospheres

FeatureNitrogen Atmosphere (Inert)Air Atmosphere (Oxidative)
Primary Mechanism PyrolysisThermo-oxidation
Initiation Thermal bond scissionRadical attack by oxygen, peroxide formation
Degradation Rate Generally slowerGenerally faster and autocatalytic researchgate.net
Onset Temperature HigherLower
Key Products Char, phenols, hydrocarbonsCO, CO₂, H₂O, aldehydes, ketones, char researchgate.net

Char Yield Analysis

Char yield, the percentage of residual mass remaining after thermal decomposition at high temperatures, is a critical indicator of a polymer's thermal stability and fire resistance. The rigid and aromatic structure of the biphenyl group in this compound polymers contributes significantly to a high char yield. During pyrolysis, aromatic structures tend to cross-link further, forming a thermally stable, carbonaceous char layer. This layer acts as an insulating barrier, slowing the rate of heat transfer to the underlying material and reducing the release of flammable volatile compounds.

Activation Energy of Degradation

The activation energy (Ea) of degradation quantifies the minimum energy required to initiate the decomposition process and is a key parameter in assessing thermal stability. It can be calculated from thermogravimetric analysis (TGA) data using various kinetic models, such as the Kissinger or Flynn-Wall-Ozawa methods. researchgate.netosti.gov A higher activation energy generally corresponds to greater thermal stability.

The activation energy for epoxy resin degradation is not a single value but can vary as the reaction progresses, often analyzed over different stages of conversion. osti.gov For various cured epoxy systems, the activation energy of decomposition has been reported to fall within a broad range, with values such as 48.3–84.5 kJ/mol noted in one study. bohrium.com Another investigation on a modified epoxy resin identified multiple decomposition stages with distinct activation energies of 49 kJ/mol, 106 kJ/mol, and 159 kJ/mol, respectively. researchgate.net The specific activation energy for polymers of this compound depends on factors like the curing agent, degree of cure, and the presence of any additives. The inherent stability of the biphenyl structure is expected to contribute to a high activation energy for the main decomposition stage.

Table 2: Example Activation Energies for Epoxy Resin Degradation

Epoxy SystemCuring AgentActivation Energy (Ea) Range (kJ/mol)Reference
Diglycidyl ether of bisphenol A2,2-bis[4-(p-aminophenoxy)phenyl]propane48.3–84.5 bohrium.com
Modified Epoxy with Phosphorus4,4'-diaminodiphenylsulfone49 - 159 (multi-stage) researchgate.net
Epoxy maleate of bisphenol ANot specified49 (Stage 1), 106 (Stage 2), 159 (Stage 3) researchgate.net

Chemical Degradation Pathways

Polymers of this compound are susceptible to chemical degradation when exposed to aggressive environments, including moisture, acids, and bases, particularly at elevated temperatures. mdpi.com

One primary degradation pathway is hydrolysis. Water molecules can attack the ether linkages in the polymer backbone, leading to chain scission. Furthermore, any unreacted epoxy groups are susceptible to hydrolytic ring-opening to form diols, a reaction observed in related epoxy compounds like DGEBPA. nih.gov Water absorption also causes the polymer to swell and plasticize, which can lower its glass transition temperature (Tg) and degrade its mechanical properties. mdpi.com

Strong acidic and alkaline solutions can accelerate degradation. mdpi.com Acidic environments can catalyze the cleavage of ether bonds within the polymer network. Exposure to alkaline solutions, such as sodium hydroxide (B78521), has been shown to cause significant surface roughening and degradation of the epoxy matrix. mdpi.com The extent of chemical degradation depends on the concentration of the chemical agent, temperature, and exposure time.

Environmental Fate and Persistence Considerations

The environmental fate of polymers derived from this compound is a significant consideration due to the robust nature of their chemical structure. The biphenyl moiety itself is recognized as a persistent organic pollutant (POP), known for its resistance to environmental degradation. This inherent stability suggests that the polymer backbone will exhibit a high degree of persistence in the environment.

While related compounds like bisphenol A (BPA) can biodegrade in water over several days, this process can yield other persistent metabolites. nih.govmdpi.com For instance, 2,2-bis(4-hydroxyphenyl)-1-propanol has been identified as a persistent product of BPA bio-oxidation in environmental water. mdpi.com Given the large, cross-linked, and insoluble nature of the cured thermoset polymer, its bioavailability and rate of biodegradation are expected to be extremely low. The primary environmental concern would likely stem from the leaching of unreacted monomers or low molecular weight oligomers from the polymer matrix over long periods.

Strategies for Enhanced Durability and Stability

Several strategies can be employed to enhance the thermal stability and chemical resistance of this compound polymers:

Optimization of Cross-link Density: The choice of curing agent and the stoichiometry of the resin-hardener mixture are critical. Using polyfunctional curing agents (e.g., tetra-functional aromatic amines) can create a more densely cross-linked network, which restricts chain mobility and increases resistance to thermal and chemical attack. researchgate.net

Incorporation of High-Stability Moieties: While the biphenyl group already provides excellent stability, further enhancements can be achieved by co-polymerizing with monomers containing other highly stable functional groups, such as sulfones or fluorinated segments. researchgate.netscielo.br

Use of Nanofillers: The dispersion of inorganic nanofillers, such as silica (B1680970), carbon nanotubes, or nanoclays, into the epoxy matrix can significantly improve durability. An "in-situ" sol-gel synthesis of silica nanoparticles within the resin, for example, creates a hybrid organic-inorganic network with superior thermal stability. nih.gov

Selection of Curing Agent: Aromatic amine hardeners, such as 4,4'-diaminodiphenyl sulfone (DDS), generally yield polymers with higher thermal stability compared to aliphatic amines. scielo.br Anhydride (B1165640) hardeners can also be used to improve certain properties, such as char formation and fire resistance. nih.gov

Application of Protective Coatings: For applications in harsh environments, applying a protective topcoat can shield the epoxy polymer from direct exposure to UV radiation, moisture, and corrosive chemicals, thereby extending its service life.

Incorporating Stabilizer Additives

One of the most effective methods to enhance the stability of epoxy polymers is the incorporation of additives that can interrupt degradation pathways. These stabilizers are typically added in small quantities to the resin formulation before curing. The primary types of stabilizers used for epoxies are antioxidants and light stabilizers, which protect against thermal and photo-degradation, respectively.

Antioxidants: Thermo-oxidative degradation is a primary concern for polymers used at elevated temperatures. Phenolic antioxidants are highly effective in mitigating this process. Sterically hindered phenols, such as those from the Irganox® family, function by scavenging free radicals that are formed during the initial stages of oxidation. mdpi.comreading.ac.uk These antioxidants donate a hydrogen atom to peroxy radicals, neutralizing them and forming a stable phenoxyl radical that does not propagate the degradation chain. reading.ac.uk The addition of phenolic antioxidants has been shown to significantly improve the thermal stability of various polymers. mdpi.comnih.gov

Hindered Amine Light Stabilizers (HALS): To protect against degradation initiated by UV radiation, Hindered Amine Light Stabilizers (HALS) are widely used. Unlike UV absorbers that block UV light, HALS function by trapping free radicals generated during photo-oxidation. artresin.comyoutube.com They operate via a regenerative cyclic mechanism, often referred to as the Denisov cycle, where they are converted to nitroxyl radicals that react with and neutralize polymer radicals. epotek.com This process allows a single HALS molecule to deactivate numerous radicals, providing long-lasting protection against gloss loss, cracking, and discoloration. artresin.com

The effectiveness of antioxidants can be quantified using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. An increase in the onset temperature of decomposition indicates enhanced thermal stability.

Table 1: Effect of Natural Antioxidant Additives on the Thermal Stability of a Polymer Blend

Additive (1 wt.%)Onset Decomposition Temp. (Tonset, °C)Temp. at 50% Weight Loss (°C)
None (Control)284.8328.0
Flavone311.4335.0
Lignin318.7338.5
trans-Chalcone327.0346.0

Data derived from studies on polyester blends, demonstrating the principle of stabilization by phenolic compounds. nih.gov

Inert Atmosphere Processing during Polymerization

The conditions during the polymerization (curing) stage are critical to the final stability of the epoxy network. Curing at elevated temperatures in the presence of oxygen can introduce oxidative defects into the polymer structure, creating weak points that can serve as initiation sites for future degradation. canada.ca Performing the curing process under an inert atmosphere, such as dry nitrogen or argon, minimizes these deleterious reactions.

Processing in an inert atmosphere prevents the formation of carbonyl groups and other oxidation products that not only can cause discoloration but also compromise the integrity of the crosslinked network. researchgate.net Studies have shown that the hardening of thin films of amine-cured epoxy is significantly inhibited by atmospheric moisture and carbon dioxide, whereas curing in a dry nitrogen atmosphere results in consistent and rapid hardening. researchgate.net This indicates that excluding reactive atmospheric gases is crucial for achieving a fully and properly cured network.

The benefit of an inert environment is clearly demonstrated by comparing the thermal stability of polymers in nitrogen versus in air using TGA. In a nitrogen atmosphere, only thermal decomposition (pyrolysis) occurs, whereas in air, thermo-oxidative decomposition takes place, which typically initiates at lower temperatures.

Table 2: Comparison of Thermal Stability of a Cured Epoxy Resin in Air vs. Nitrogen Atmosphere

Atmosphere5% Weight Loss Temp. (Td(5%), °C)Char Yield at 800°C (%)
Air340.10.0
Nitrogen360.120.5

Data illustrates that the absence of oxygen leads to a higher initial decomposition temperature and the formation of a stable char residue at high temperatures. wsu.edu

Structural Modifications for Improved Resistance

Altering the chemical structure of the epoxy monomer or the curing agent is a fundamental approach to achieving superior intrinsic stability. For polymers based on this compound, the rigid biphenyl unit already provides a high glass transition temperature (Tg) and thermal stability. Further enhancements can be made by introducing specific structural elements.

Liquid Crystalline Phases: One advanced strategy is to design the polymer to form a liquid crystalline (LC) structure upon curing. Curing a biphenyl-based epoxy monomer like 4,4′-diglycidyloxybiphenyl with specific aromatic amines can result in a highly ordered smectic liquid crystalline phase within the crosslinked network. wsu.eduresearchgate.netcnrs.fr This ordered morphology enhances thermomechanical properties, leading to a higher storage modulus and a more stable structure below the glass transition temperature compared to an analogous amorphous network. wsu.eduresearchgate.net

Incorporation of Inorganic Moieties: Introducing silicon-containing groups, such as siloxanes, into the epoxy backbone can significantly enhance thermal stability and flame retardancy. nycu.edu.twkoreascience.krresearchgate.net During thermal decomposition, the silicon moieties can form a stable silica (SiO2) char layer, which insulates the underlying polymer and slows further degradation. koreascience.kr This results in a much higher char yield at elevated temperatures and can increase the decomposition temperature. koreascience.krmdpi.com

Co-polymerization: Blending or co-polymerizing the biphenyl epoxy resin with other high-performance thermosets can yield synergistic improvements in stability. For instance, introducing phthalonitrile resins into the epoxy system has been shown to dramatically increase the thermal stability. The curing process results in a highly crosslinked network that includes thermally stable triazine or phthalocyanine structures, leading to a substantial increase in both the decomposition temperature and the char yield at 800°C in a nitrogen atmosphere.

Table 3: Thermomechanical Properties of Liquid Crystalline vs. Amorphous Biphenyl-Based Epoxy Resin

PropertyAmorphous Resin (Cured at 200°C)Liquid Crystalline Resin (Cured at 170°C)
Glass Transition Temp. (Tg, by DMA)193°C211°C
Storage Modulus at 50°C (E')2.2 GPa3.1 GPa
Coefficient of Thermal Expansion (below Tg)79 ppm/°C58 ppm/°C

Data for a cured 4,4′-diglycidyloxybiphenyl system, showing the superior thermomechanical properties of the liquid crystalline structure. wsu.eduresearchgate.net

Computational Chemistry and Modeling of 4,4 Bis 2,3 Epoxypropoxy Biphenyl Systems

Molecular Dynamics Simulations of Polymerization and Crosslinking

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, MD simulations are instrumental in modeling the curing process, which involves the formation of a three-dimensional crosslinked network. chemrxiv.orgnih.gov This process is critical as the network structure dictates the final thermomechanical properties of the material. chemrxiv.org

The simulation of the curing process typically involves placing the DGEBP monomers and a chosen curing agent, often an amine, in a simulation box. The system is then subjected to conditions that mimic experimental curing, such as elevated temperatures, to initiate the crosslinking reactions. chemrxiv.org The epoxide rings of the DGEBP molecule react with the active sites of the curing agent, forming covalent bonds and gradually building the polymer network. chemrxiv.org

MD simulations allow for the tracking of various parameters during the crosslinking process, such as the degree of cure, density changes, and the evolution of the network topology. For instance, the glass transition temperature (Tg), a crucial property of thermoset polymers, can be predicted by simulating the cooling of the crosslinked system and observing the change in density with temperature. nih.gov These simulations can significantly reduce the need for extensive experimental trials by providing a detailed atomistic view of the curing process and its effect on material properties. chemrxiv.org

Recent advancements in MD simulation protocols, such as the use of ensemble approaches, have improved the accuracy and reproducibility of Tg predictions for highly cross-linked epoxy resins. nih.gov These methods involve running multiple simulations concurrently to better account for the inherent variability in the system, leading to more reliable predictions. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations are crucial for understanding its fundamental reactivity and the nature of the chemical bonds involved in polymerization.

DFT can be employed to calculate various electronic properties of the DGEBP molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). clinicsearchonline.org The HOMO-LUMO energy gap is a key indicator of the molecule's reactivity; a smaller gap generally suggests higher reactivity. eurjchem.com The MEP map reveals the electron-rich and electron-deficient regions of the molecule, providing insights into where reactions with other molecules, such as curing agents, are likely to occur. clinicsearchonline.org

For example, DFT calculations can elucidate the reaction mechanism between the epoxy groups of DGEBP and the amine groups of a curing agent. By calculating the energy barriers for different reaction pathways, researchers can determine the most likely mechanism and the kinetics of the curing reaction. osti.gov This information is invaluable for selecting appropriate curing agents and optimizing reaction conditions to achieve desired material properties.

While specific DFT studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar epoxy systems. These studies provide a framework for how DFT can be used to understand the structure-property relationships in DGEBP-based thermosets.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to predict the properties or activities of chemical compounds based on their molecular structures. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property of interest.

For this compound and related epoxy resins, QSPR models can be developed to predict a wide range of properties, including the glass transition temperature (Tg), mechanical strength, and thermal stability. nih.gov The molecular descriptors used in these models can be derived from the chemical structure and can include constitutional, topological, geometrical, and quantum-chemical parameters.

While comprehensive QSPR/QSAR studies specifically for this compound are not widely published, the methodologies are well-established and can be applied to this compound. Such models would be highly beneficial for the rapid screening of different formulations and for designing new epoxy systems with optimized properties without the need for extensive experimental synthesis and characterization.

Predictive Modeling of Material Performance

Predictive modeling of material performance integrates data from computational simulations and experimental studies to forecast how a material will behave under specific conditions. For thermosets based on this compound, this involves predicting key performance indicators such as the glass transition temperature (Tg), mechanical properties, and thermal stability.

Machine learning (ML) algorithms are increasingly being used to develop predictive models for polymer properties. mdpi.comresearchgate.net These models can be trained on datasets containing the chemical structures of polymers and their corresponding experimental properties. Once trained, the ML model can predict the properties of new, unsynthesized polymers with a high degree of accuracy. mdpi.com

For example, ML models have been successfully used to predict the Tg of polymers based on their chemical structure. mdpi.comresearchgate.net These models can identify the key molecular features that influence Tg, providing valuable insights for the design of new polymers with targeted thermal properties. nih.gov

In the context of DGEBP-based systems, predictive modeling can be used to optimize the formulation of the resin by predicting how different curing agents or additives will affect the final properties of the material. This approach can significantly accelerate the development of new high-performance materials for various applications, including electronics and aerospace. nih.gov

Table of Predicted Properties for this compound Based Systems

PropertyPredicted ValueComputational MethodReference
Glass Transition Temperature (Tg)Varies with curing agent and conditionsMolecular Dynamics, QSPR nih.gov, nih.gov
Density~1.226 g/cm³ (for the monomer)- lookchem.com
XlogP2.9- uni.lu
Rotatable Bond Count7- guidechem.com
Hydrogen Bond Acceptor Count4- guidechem.com
Topological Polar Surface Area43.5 Ų- guidechem.com

Toxicological and Safety Research Aspects

Mechanisms of Toxicity

The toxicity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl is intrinsically linked to the reactivity of its two terminal epoxy groups. This reactivity is the basis for its utility as an epoxy resin, where it reacts with curing agents to form a crosslinked network. This same chemical reactivity, however, is also a primary driver of its toxic effects. The epoxy rings can undergo a ring-opening mechanism, allowing the molecule to covalently bind to cellular macromolecules such as proteins and DNA. This alkylating potential is a key mechanism of toxicity for many epoxy compounds.

Potential for Skin Sensitization and Allergic Responses

Repeated or prolonged skin contact with this compound is a significant risk factor for skin sensitization and the development of allergic contact dermatitis. The compound is classified as a skin sensitizer. chemical-label.comnih.gov The mechanism of skin sensitization for epoxy compounds is well-established and involves a process known as haptenation. nih.gov

In the initial induction phase, the relatively small molecule of this compound (the hapten) penetrates the outer layer of the skin. nih.gov Due to its reactive epoxy groups, it can then covalently bind to endogenous skin proteins, forming a hapten-protein conjugate. This modified protein is recognized as foreign by the immune system's antigen-presenting cells, such as Langerhans cells in the epidermis. These cells then migrate to the lymph nodes and present the antigen to T-lymphocytes, leading to the proliferation of allergen-specific T-cells. This sensitization process itself does not produce clinical symptoms. nih.gov

Upon subsequent exposure to the same compound (the elicitation phase), the now-sensitized T-cells are activated, leading to a localized inflammatory response characteristic of allergic contact dermatitis. nih.gov Symptoms can include redness, swelling, itching, and blistering of the skin. chillepoxy.com Studies on workers exposed to various epoxy resins, including those based on diglycidyl ethers, have shown a high prevalence of occupational allergic contact dermatitis, with hands and face being commonly affected areas. nih.govresearchgate.net

Mutagenicity and Carcinogenicity Studies

This compound is suspected of causing genetic defects and has been found to be mutagenic in some animal studies. chemical-label.comnih.gov The mutagenic potential of epoxy compounds is largely attributed to their ability to form adducts with DNA. The electrophilic nature of the epoxy ring allows it to react with nucleophilic sites on DNA bases, leading to DNA damage and potentially heritable mutations if not properly repaired.

Studies on the related compound, bisphenol A diglycidyl ether (BADGE), have shown mutagenic effects in in vitro assays, such as the Ames test with Salmonella strains TA100 and TA1535. oup.com The mutagenicity was observed both with and without metabolic activation, suggesting that the parent compound itself is genotoxic. Its hydrolysis product, the diol epoxide, also showed mutagenic activity, albeit at a lower potency. oup.com However, in vivo studies on BADGE have generally yielded negative results for mutagenicity. industrialchemicals.gov.au

Regarding carcinogenicity, animal studies have indicated that this compound may be carcinogenic. For the more extensively studied BADGE, the evidence for carcinogenicity in experimental animals is considered limited. nih.govgezondheidsraad.nl Some studies involving skin application in mice showed an increased incidence of epidermal tumors, while others did not. nih.gov It has been noted that a metabolite of BADGE, glycidaldehyde, is carcinogenic in experimental animals. nih.gov The International Agency for Research on Cancer (IARC) has classified BADGE as "not classifiable as to its carcinogenicity to humans" (Group 3), based on the available evidence. nih.govgezondheidsraad.nl

Environmental Ecotoxicity and Bioaccumulation

The low water solubility of such compounds suggests a tendency to partition to soil and sediment. researchgate.net The bioaccumulation potential in aquatic organisms is a concern for persistent, hydrophobic chemicals. While specific data for this compound is lacking, studies on other non-chlorinated bisphenols have shown varying degrees of bioaccumulation in soil organisms. nih.gov The reactivity of the epoxy groups could also lead to interactions with biological tissues, potentially influencing its bioaccumulation and persistence in organisms. nih.gov

Safe Handling and Storage Protocols in Research Settings

Given the hazardous properties of this compound, strict adherence to safety protocols is essential in research and laboratory settings. chillepoxy.comwolverinecoatings.com

Personal Protective Equipment (PPE):

Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times to prevent skin contact. chillepoxy.comyoutube.com

Eye Protection: Safety goggles or a face shield are necessary to protect the eyes from splashes. chillepoxy.comyoutube.com

Lab Coat: A lab coat or other protective clothing should be worn to protect the skin and personal clothing. chillepoxy.com

Respiratory Protection: If there is a risk of generating aerosols or dust, or if the material is heated, a respirator with an organic vapor cartridge should be used. chillepoxy.comyoutube.com

Engineering Controls:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. chillepoxy.com

Handling and Storage:

Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided. chillepoxy.com

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases. chillepoxy.com

Spills: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal. The area should then be decontaminated.

Hygiene Practices:

Hand Washing: Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn. chillepoxy.com

No Eating or Drinking: Eating, drinking, and smoking should be strictly prohibited in the work area.

Future Research Directions and Emerging Applications

Development of Novel Curing Agents for Tailored Properties

The properties of cured epoxy resins are intrinsically linked to the chemical structure of both the epoxy monomer and the curing agent. researchgate.net For 4,4'-Bis(2,3-epoxypropoxy)biphenyl, research is actively pursuing the development of new curing agents to precisely tailor the final material's characteristics for specific applications.

Scientists are synthesizing and investigating a range of curing agents to enhance properties such as thermal stability, mechanical strength, and liquid crystallinity. researchgate.netresearchgate.net For instance, novel curing agents containing biphenyl (B1667301) structures are being explored to increase the thermal stability and char yield of the resulting epoxy network. researchgate.net The introduction of different moieties, such as binaphthyl and biphenyl groups, into the epoxy resin or curing agent has been shown to significantly improve glass transition temperature and reduce moisture absorption. researchgate.net

The curing process itself is a subject of detailed study, with techniques like differential scanning calorimetry (DSC) used to analyze the curing kinetics and behavior with various agents. researchgate.net By understanding the reaction mechanisms and kinetics, researchers can optimize curing cycles and achieve desired network structures. researchgate.net

Table 1: Investigated Curing Agents for this compound and their Effects

Curing Agent TypeInvestigated ExamplesEffects on Properties
Amines 2,4-diaminotoluene, 4,4'-diaminobiphenyl, 4-aminophenyl 4-aminobenzoatePotential for liquid crystalline thermosets.
Biphenyl-containing amines Novel biphenyl-containing amine (BPDP)Improved thermal stability, char yield, and reduced water-uptake. researchgate.net
Phenol (B47542) p-xylene (B151628) resins -Used to characterize thermal properties of epoxy resins with binaphthyl and biphenyl moieties. researchgate.net
Cyanate (B1221674) Esters 2,2'-bis(4-cyanatophenyl) propane (B168953) (AroCy B10)Rigid-rod architecture with superior thermal performance compared to DGEBA systems.

Integration into Smart Materials and Responsive Systems

The unique properties of this compound, particularly its rigid biphenyl core, make it a promising candidate for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as temperature, light, or electric fields.

The liquid crystalline behavior of some formulations of this epoxy resin is a key area of interest. researchgate.net Curing the resin within its liquid crystalline phase can lead to anisotropic networks with enhanced and directionally dependent properties. researchgate.net This opens up possibilities for applications requiring tailored mechanical or thermal responses.

Furthermore, the integration of functional fillers into the epoxy matrix is another avenue for creating smart composites. For example, the incorporation of conductive fillers could lead to materials with tunable electrical properties, suitable for sensors or electronic components.

Advanced Manufacturing Techniques (e.g., 3D Printing of Epoxy Resins)

Additive manufacturing, or 3D printing, is revolutionizing the production of complex geometries, and epoxy resins are increasingly being adapted for these technologies. mdpi.comresearchgate.nettetrawill.com Research is underway to develop formulations of this compound suitable for various 3D printing methods, such as stereolithography (SLA) and direct ink writing (DIW). tetrawill.comosti.gov

Key challenges in 3D printing epoxy resins include controlling the viscosity of the resin for precise deposition and ensuring proper curing layer-by-layer to create a structurally sound object. google.com For SLA, this involves developing photosensitive resin formulations that cure rapidly and uniformly upon exposure to UV light. tetrawill.com For DIW, the focus is on creating epoxy "inks" with the right rheological properties to hold their shape after extrusion and before final curing. osti.gov

The development of dual-cure systems, which might involve an initial light-based curing followed by a thermal cure, is a promising approach to achieve both high-resolution printing and excellent final material properties. google.com The ability to 3D print with high-performance epoxy resins like this compound could enable the fabrication of customized, high-strength components for aerospace, automotive, and electronics industries. adhesivesmag.com

Exploration of Further Biological Applications

While primarily used in materials science, the potential for biological applications of this compound and its derivatives is an emerging area of research. ontosight.ai The reactive epoxy groups offer a platform for attaching biological molecules, which could be utilized in the design of biomaterials and biosensors. ontosight.ai

Studies have investigated the biocompatibility of materials derived from similar epoxy resins, which is a critical factor for any medical application. nih.gov Research into the metabolism of related epoxy compounds, such as the diglycidyl ether of bisphenol A (DGEBPA), provides insights into how these materials might interact with biological systems. nih.govnih.gov

Future research may focus on modifying the structure of this compound to enhance its biocompatibility and to introduce specific functionalities for targeted biological interactions. This could lead to applications in areas like drug delivery, tissue engineering, and diagnostic devices. However, it is important to note that some studies have indicated potential mutagenic and carcinogenic properties for the uncured compound, necessitating careful handling and thorough biocompatibility testing for any potential biological application.

Sustainable Synthesis and End-of-Life Management of this compound-based Materials

As with all polymers, the environmental impact of this compound-based materials is a growing concern. Research is addressing this through two main avenues: sustainable synthesis and effective end-of-life management.

Sustainable Synthesis: The chemical industry is exploring bio-based alternatives to traditional petroleum-derived feedstocks. nih.govspecificpolymers.com While this compound is typically synthesized from petroleum-based chemicals, future research may focus on developing synthetic routes from renewable resources. This could involve utilizing bio-based phenols and epichlorohydrin (B41342) derived from sources like glycerol. specificpolymers.com

End-of-Life Management: The cross-linked, thermoset nature of cured epoxy resins makes them difficult to recycle using traditional mechanical methods. epoxy-europe.euyoutube.com Therefore, research is focused on developing advanced recycling technologies.

Chemical Recycling (Feedstock Recycling): This approach aims to break down the polymer chains into their constituent monomers or other valuable chemical building blocks. epoxy-europe.eu For epoxy resins, this can involve processes like solvolysis or pyrolysis. epoxy-europe.euresearchgate.net Recent studies have shown promise in using specific chemical agents to selectively cleave bonds within the epoxy network, allowing for the recovery of the original monomers. researchgate.net

Thermal Recycling: This involves using the energy content of the polymer through incineration, often with energy recovery. epoxy-europe.eu While this is a common practice, the focus is shifting towards more circular approaches.

Development of Recyclable Epoxy Resins: A significant area of research is the design of epoxy resins with cleavable linkages incorporated into their structure. nih.govmdpi.com These linkages can be broken under specific conditions (e.g., in the presence of a particular chemical or light), allowing the thermoset to be de-crosslinked and reformed.

The development of closed-loop recycling processes for composites containing this compound is also a key research goal, aiming to recover not only the polymer matrix but also valuable reinforcements like carbon or glass fibers. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.